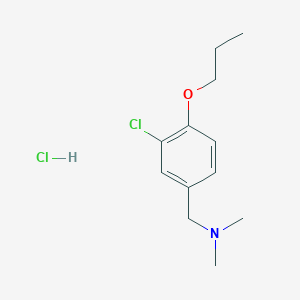
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research.
Mecanismo De Acción
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby halting the production of new proteins and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has been shown to have minimal effects on human cells, indicating a high degree of selectivity for bacterial cells. Additionally, it has been shown to have a low potential for inducing antibiotic resistance, making it a promising alternative to current antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is its broad-spectrum activity, which makes it useful for studying a range of bacterial species. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective choice for in vivo experiments. However, one limitation is that it is a relatively new compound and has not yet been extensively studied in clinical trials.
Direcciones Futuras
There are several potential future directions for research on (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the risk of antibiotic resistance. Additionally, further studies are needed to investigate its potential use in combination with other antibiotics and to determine its safety and efficacy in human clinical trials. Finally, research on the mechanism of action of (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride could lead to the development of new antibiotics with similar modes of action.
Aplicaciones Científicas De Investigación
(3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential use as an antibiotic agent. It has shown broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). (3-chloro-4-ethoxy-5-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Propiedades
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-21-16-14(17)8-12(9-15(16)20-2)10-18-11-13-6-4-5-7-19-13;/h4-9,18H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGTOQAFSXJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CC=CC=N2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-[1-(4-fluorobenzyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4228371.png)
![3-phenyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4228379.png)

![1-(4-chlorophenyl)-3-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4228407.png)


![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)

![6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4228443.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)